molecular formula C17H16O4 B12444448 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid

3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B12444448
M. Wt: 284.31 g/mol
InChI Key: PJOWRUHHQOQDQD-UHFFFAOYSA-N
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Description

3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids This compound is characterized by the presence of a methoxy group and a phenoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of vanillin with malonic acid in the presence of a base such as aniline. This reaction typically requires a long reaction time and may result in low yields . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides better yields and involves simpler work-up procedures .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of microwave-assisted organic synthesis has also been explored to reduce reaction times, although the results have not been very encouraging .

Chemical Reactions Analysis

Types of Reactions

3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid is unique due to the presence of the phenoxymethyl group, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C17H16O4/c1-20-16-9-7-13(8-10-17(18)19)11-14(16)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)

InChI Key

PJOWRUHHQOQDQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=CC=C2

Origin of Product

United States

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